molecular formula C7H8O4S B1361177 4-Methoxybenzenesulfonic acid CAS No. 5857-42-1

4-Methoxybenzenesulfonic acid

Cat. No. B1361177
CAS RN: 5857-42-1
M. Wt: 188.2 g/mol
InChI Key: IWYVYUZADLIDEY-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonic acid is a chemical compound with the molecular formula C7H8O4S . It is a member of the arenesulfonic acid family .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzenesulfonic acid consists of a benzene ring with a methoxy group (-OCH3) and a sulfonic acid group (-SO3H) attached . The InChI string representation of the molecule is InChI=1S/C7H8O4S/c1-11-6-2-4-7 (5-3-6)12 (8,9)10/h2-5H,1H3, (H,8,9,10) .


Physical And Chemical Properties Analysis

4-Methoxybenzenesulfonic acid has a molecular weight of 188.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 188.01432991 g/mol . The topological polar surface area is 72 Ų . The heavy atom count is 12 .

Scientific Research Applications

Polymer Synthesis and Characterization

  • Water Soluble Conducting Polymers : 4-Methoxybenzenesulfonic acid has been used in the synthesis of water-soluble conducting polymers, specifically poly (3-amino-4-methoxybenzenesulfonic acid). This polymer exhibits conductivity and is fully soluble in water, making it significant in applications requiring conducting polymers in aqueous solutions (Mirmohseni & Houjaghan, 2008).

Photodegradation Protective Properties

  • UV-Protection in Films : Studies have shown that derivatives of 4-Methoxybenzenesulfonic acid, like BP-4, offer protective properties against photodegradation in polyvinyl acetate thin films. This is crucial for materials exposed to UV radiation, where maintaining structural integrity is essential (Bubev, Georgiev, & Machkova, 2016).

Mass Spectrometry

  • Reduction-Inhibiting Matrix : In mass spectrometry, 4-Methoxybenzenesulfonic acid has been used as a reduction-inhibiting matrix. This application is significant in enhancing the quality of mass spectra, particularly in the analysis of peptides, nucleosides, and other polar compounds (Visentini, Nguyen, & Bertrand, 1991).

Electrochemical Applications

  • Electrochemical Oxidation of Aromatic Amines : The compound has been used in studies focusing on the electrochemical oxidation of aromatic amines. This research is pivotal in understanding the electrochemical behaviors of various compounds and their potential applications in environmental remediation and wastewater treatment (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Luminescent Materials

  • Luminescent Coordination Polymers : Research has demonstrated the synthesis of luminescent ladder-like lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate. These materials have potential applications in optoelectronics and sensing technologies (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

Safety And Hazards

4-Methoxybenzenesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction .

properties

IUPAC Name

4-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYVYUZADLIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345471
Record name 4-Methoxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzenesulfonic acid

CAS RN

5857-42-1
Record name 4-Methoxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5857-42-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

560 g of 98% sulfuric acid was dropped into 600 g of methoxybenzene. Then, while the stirring was continued, the temperature was raised into 80 to 85° C., reacting for 3 hours. After the reaction, distillation water was added, adjusting the concentration into 55%. Then, the temperature at about 40° C. was gradually cooled. Upon the temperature reached at 20° C., a small amount of a crystalline of p-methoxybenzenesulfonic acid (4-methoxybenzenesulfonic acid), which was provided in advance, was added, generating crystalline deposition of p-methoxybenzenesulfonic acid in the system. The crystalline as obtained was collected by filtering, into which water was added and the liquid temperature was again raised at 40° C. to dissolve. The concentration was adjusted to have 55%. Then, the temperature at about 40° C. was gradually cooled. Upon the temperature reached at 20° C., a small amount of a crystalline of p-methoxybenzenesulfonic acid, which was provided in advance, was added again, generating crystalline deposition of p-methoxybenzenesulfonic acid. The crystalline was collected by filtration so as to obtain methoxybenzenesulfonic acid in which the para compound was included at 98 mole % in the whole of methoxybenzenesulfonic acid.
Quantity
560 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
A Mirmohseni, MR Houjaghan - Molecular Crystals and Liquid …, 2008 - Taylor & Francis
… was substituted onto the aniline ring to produce 3-amino-4-methoxybenzenesulfonic acid. … 3-amino-4-methoxybenzenesulfonic acid (MAS) was prepared through the reaction of …
Number of citations: 5 www.tandfonline.com
M Murár, G Addová, A Boháč - Beilstein Journal of Organic …, 2013 - beilstein-journals.org
… 3-Amino-4-methoxybenzenesulfonic acid (A) and its demethylated precursor 3-amino-4-hydroxybenzenesulfonic acid (B) were selected. In particular, compound B is available in large …
Number of citations: 17 www.beilstein-journals.org
E Bubev, A Georgiev, M Machkova - Journal of Molecular Structure, 2016 - Elsevier
… -2-hydroxy-4-methoxybenzenesulfonic acid) in polyvinyl … -2-hydroxy-4-methoxybenzenesulfonic acid) were attributed to … -4 (5-benzoyl-2-hydroxy-4-methoxybenzenesulfonic acid). The …
Number of citations: 11 www.sciencedirect.com
D Zhao, J Qian, Y Wang, Z Ma, X Ma - Catalysts, 2022 - mdpi.com
… Based on the above results, we can deduce that the adsorption product I was 4-methoxybenzenesulfonic acid and that product II was 1-methoxy-4-(4-methoxyphenyl)sulfonylbenzene. …
Number of citations: 1 www.mdpi.com
S Gao, LH Huo, SW Ng - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
… 3–Amino-4-methoxybenzenesulfonic acid exists in the solid state in the zwitterionic form as 3-ammonio-4-methoxybenzenesulfonate, C7H9NO4S. The zwitterions are linked by the …
Number of citations: 3 scripts.iucr.org
趙東宇, 今泉洋, 狩野直樹 - Radioisotopes, 2003 - jlc.jst.go.jp
… 3-Amino-4-methoxybenzenesulfonic acid has a methoxy group in para position as a substituent, whereas m-aminobenzenesulfonic acid has not such a substituent. Comparing the data …
Number of citations: 1 jlc.jst.go.jp
A Murugesan, RM Gengan… - Advanced Materials …, 2017 - aml.iaamonline.org
… Briefly, to 10 g of BN and 15 g of 3-amino-4-methoxybenzenesulfonic acid was added 30 mL dry toluene and the reaction mixture was refluxed for 24 h. After this period, the mixture was …
Number of citations: 5 aml.iaamonline.org
RM Schonk, BH Bakker… - Recueil des Travaux …, 1992 - Wiley Online Library
… Reaction of, for example, trans-4,5-octanesultone with anisole instead led only to transfer sulfodeprotonation, to yield (E)-4-octene and 4-methoxybenzenesulfonic acid. Mechanisms for …
Number of citations: 14 onlinelibrary.wiley.com
A Zuse, P Schmidt, S Baasner, KJ Böhm… - Journal of medicinal …, 2007 - ACS Publications
… A similar activity was found for the 4-methoxybenzenesulfonic acid anthracen-9-yl ester (13a) (IC 50 K562: 0.09 μM). Replacement of the 4-methoxy group of 14b (IC 50 K562: 0.06 μM) …
Number of citations: 51 pubs.acs.org
EM Moujahid, M Dubois, JP Besse… - Chemistry of …, 2005 - ACS Publications
Aniline sulfonic acid derivatives, o- and m-aminobenzenesulfonic, 3-amino-4-methoxybenzenesulfonic, 3-aniline-1-propane sulfonic acid, and 4-aniline-1-butane sulfonic acids, are …
Number of citations: 38 pubs.acs.org

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